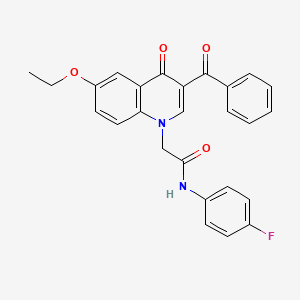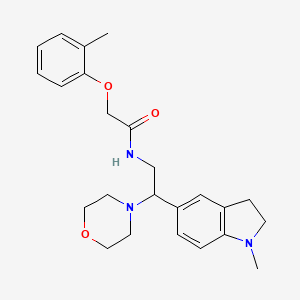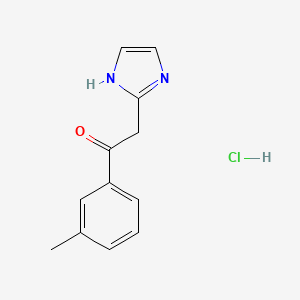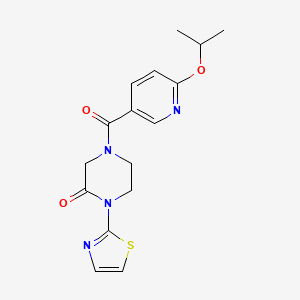![molecular formula C23H20FN7O2 B2692543 2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1209211-24-4](/img/structure/B2692543.png)
2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a benzo[d]isoxazol-3-yl group, a 4-fluorobenzyl group, and a 1H-pyrazolo[3,4-d]pyrimidin-1-yl group . It is related to a class of compounds known as BRD4 bromodomain inhibitors .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of activated nitro compounds with alkenes to give isoxazolines, or with alkynes to give isoxazoles . A specific synthesis process for this compound is not available in the retrieved data.Molecular Structure Analysis
The InChI code for a similar compound is provided:1S/C24H25FN4O2/c1-15-4-3-10-29-23 (15)26-16 (2)19 (24 (29)30)9-13-28-11-7-17 (8-12-28)22-20-6-5-18 (25)14-21 (20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 . This provides a detailed description of the molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Novel Antipsychotic Agents
A series of novel potential antipsychotic agents were synthesized and evaluated, focusing on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which include compounds with similar structural motifs to the one . These compounds, particularly those with specific substituents on the imine moiety and pyrazole ring, showed antipsychotic-like profiles in behavioral tests without binding to D2 dopamine receptors, suggesting a unique mechanism of action for antipsychotic effects (Wise et al., 1987).
Antitumor and Antimicrobial Agents
Several studies have focused on synthesizing pyrazolo[3,4-d]pyrimidine analogues and other heterocyclic compounds incorporating pyrazole moieties for potential antitumor and antimicrobial applications. For instance, specific analogues have been prepared with potent antitumor activity, highlighting the versatility of this scaffold in drug discovery (Taylor & Patel, 1992). Additionally, novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one through [3+2] cycloaddition have shown a broad range of biological activities, including antimicrobial potential (Rahmouni et al., 2014).
Neuroinflammation Imaging
Compounds structurally related to the query molecule have been synthesized and evaluated for their potential to bind to the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker for neuroinflammatory processes. This research area focuses on developing radioligands for positron emission tomography (PET) imaging to study neuroinflammation in vivo (Damont et al., 2015).
Insecticidal and Antibacterial Potential
The synthesis of heterocycles incorporating thiadiazole and pyrazole moieties has been explored for their insecticidal and antibacterial potential against various pests and pathogens. These studies underscore the applicability of pyrazolo[3,4-d]pyrimidin-1-yl derivatives in developing new agents for agricultural and public health purposes (Fadda et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O2/c24-16-7-5-15(6-8-16)12-26-22-18-13-29-31(23(18)28-14-27-22)10-9-25-21(32)11-19-17-3-1-2-4-20(17)33-30-19/h1-8,13-14H,9-12H2,(H,25,32)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAIGDVWMFUDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCN3C4=NC=NC(=C4C=N3)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)


![5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2692471.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B2692473.png)





